![molecular formula C12H16FN3O2 B3021290 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine CAS No. 694501-34-3](/img/structure/B3021290.png)
1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine
Overview
Description
“1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine” is a chemical compound with the molecular formula C12H16FN3O2 . It has a molecular weight of 253.28 . The IUPAC name for this compound is 1-ethyl-4-(4-fluoro-2-nitrophenyl)piperazine .
Molecular Structure Analysis
The InChI code for “1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine” is 1S/C12H16FN3O2/c1-2-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16(17)18/h3-4,9H,2,5-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine” include a molecular weight of 253.28 g/mol and a molecular formula of C12H16FN3O2 . The compound has an exact mass of 253.122650 Da .Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Certain EFNP derivatives have been investigated for their anti-inflammatory effects:
- Compound 42 : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide displayed anti-inflammatory and analgesic activities .
Antibacterial Potential
Novel EFNP derivatives were synthesized and characterized. Although specific antibacterial activities were not mentioned in the literature, further exploration of their interactions with bacterial targets could be valuable .
Mechanism of Action
Target of Action
It is known that piperazine-containing molecules possess various biological activities and have been reported as antivirals for effectively inhibiting human immunodeficiency virus (hiv-1) and human rhinovirus (hrv-3) infection .
Mode of Action
Piperazine derivatives are known to interact with their targets, leading to changes in the biological activity of the target molecules .
Biochemical Pathways
Given the reported antiviral activity of piperazine derivatives, it can be inferred that the compound may interfere with the replication cycle of viruses .
Pharmacokinetics
The piperazine scaffold is a key pharmacophoric element in the design, synthesis, and biological evaluation of novel therapeutic agents .
Result of Action
Given the reported antiviral activity of piperazine derivatives, it can be inferred that the compound may inhibit the replication of certain viruses .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of the compound .
properties
IUPAC Name |
1-ethyl-4-(2-fluoro-4-nitrophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O2/c1-2-14-5-7-15(8-6-14)12-4-3-10(16(17)18)9-11(12)13/h3-4,9H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXGMZBNFICRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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